An In-Depth Technical Guide to 1-Bromo-3-(dimethoxymethyl)benzene
An In-Depth Technical Guide to 1-Bromo-3-(dimethoxymethyl)benzene
CAS Number: 67073-72-7
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-3-(dimethoxymethyl)benzene, a versatile synthetic intermediate with significant applications in organic synthesis, particularly in the fields of pharmaceutical and materials science. This document details the compound's chemical identity, physicochemical properties, synthesis protocols, key applications with a focus on its role as a protected aldehyde and a substrate for cross-coupling reactions, analytical characterization methods, and essential safety and handling information. The guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: Unveiling a Key Synthetic Building Block
1-Bromo-3-(dimethoxymethyl)benzene, also known as 3-bromobenzaldehyde dimethyl acetal, is an aromatic organic compound that serves as a crucial building block in complex organic syntheses.[1] Its structure features a benzene ring substituted with a bromine atom and a dimethoxymethyl group. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The dimethoxymethyl group is a stable acetal that functions as a protecting group for the corresponding aldehyde, 3-bromobenzaldehyde. This dual functionality makes 1-Bromo-3-(dimethoxymethyl)benzene a valuable intermediate in multi-step synthetic pathways where the reactivity of an aldehyde needs to be masked while other transformations are carried out on the molecule.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Bromo-3-(dimethoxymethyl)benzene is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| CAS Number | 67073-72-7 | [1] |
| Molecular Formula | C₉H₁₁BrO₂ | [1] |
| Molecular Weight | 231.09 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, THF). Insoluble in water. | |
| Synonyms | 3-Bromobenzaldehyde dimethyl acetal, Benzene, 1-bromo-3-(dimethoxymethyl)- | [1] |
Synthesis of 1-Bromo-3-(dimethoxymethyl)benzene: A Practical Approach
The most common and straightforward method for the synthesis of 1-Bromo-3-(dimethoxymethyl)benzene is the acid-catalyzed acetalization of its precursor, 3-bromobenzaldehyde, with methanol or trimethyl orthoformate. The aldehyde precursor, 3-bromobenzaldehyde, can be synthesized from benzaldehyde through electrophilic aromatic substitution.[2][3]
Synthesis of the Precursor: 3-Bromobenzaldehyde
3-Bromobenzaldehyde can be prepared by the bromination of benzaldehyde using bromine in the presence of a Lewis acid catalyst such as aluminum chloride in a chlorinated solvent.[2][3]
Acetalization of 3-Bromobenzaldehyde: A Step-by-Step Protocol
This protocol details the synthesis of 1-Bromo-3-(dimethoxymethyl)benzene from 3-bromobenzaldehyde using trimethyl orthoformate and a catalytic amount of a strong acid.
Materials:
-
3-Bromobenzaldehyde
-
Trimethyl orthoformate
-
Methanol (anhydrous)
-
p-Toluenesulfonic acid (p-TsOH) or concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromobenzaldehyde (1 equivalent) in anhydrous methanol.
-
Addition of Reagents: Add trimethyl orthoformate (1.2-1.5 equivalents) to the solution.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid or a few drops of concentrated hydrochloric acid to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gentle reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, and then filter.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 1-Bromo-3-(dimethoxymethyl)benzene.
An alternative, solvent-free industrial process involves the condensation of 3-bromobenzaldehyde with an alcohol under vacuum to remove the water formed during the reaction.[4]
Key Applications in Organic Synthesis
The synthetic utility of 1-Bromo-3-(dimethoxymethyl)benzene stems from its dual functionality: the protected aldehyde and the reactive aryl bromide.
Protection of the Aldehyde Functionality
The dimethoxyacetal group serves as a robust protecting group for the aldehyde functionality of 3-bromobenzaldehyde. This protection is crucial in multi-step syntheses where the aldehyde group would otherwise react under conditions intended for other parts of the molecule, such as organometallic reactions or reductions. The acetal is stable to basic and nucleophilic conditions and can be readily deprotected back to the aldehyde under acidic conditions.
Caption: Generalized Suzuki-Miyaura coupling reaction.
The Heck-Mizoroki reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. [5]1-Bromo-3-(dimethoxymethyl)benzene can react with various alkenes to introduce a vinyl group at the 3-position of the benzene ring. This reaction is highly valuable for the synthesis of substituted styrenes and other complex unsaturated systems. [6]
Caption: Generalized Heck-Mizoroki reaction.
Analytical Characterization
The identity and purity of 1-Bromo-3-(dimethoxymethyl)benzene are typically confirmed using a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplets in the range of δ 7.0-7.8 ppm), a singlet for the methine proton of the acetal (around δ 5.4 ppm), and a singlet for the methoxy protons (around δ 3.3 ppm). |
| ¹³C NMR | Aromatic carbons (in the range of δ 120-140 ppm), the acetal carbon (around δ 102 ppm), and the methoxy carbons (around δ 53 ppm). |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring and methyl groups, C-O stretching of the acetal, and C-Br stretching. The absence of a strong carbonyl peak (around 1700 cm⁻¹) confirms the formation of the acetal. [7][8] |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine. |
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-Bromo-3-(dimethoxymethyl)benzene is not readily available, data from structurally similar compounds such as 3-bromobenzaldehyde diethyl acetal and bromoacetaldehyde dimethyl acetal suggest the following precautions. [7][9]
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation. [7]Harmful if swallowed.
-
Precautionary Statements:
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.
Conclusion
1-Bromo-3-(dimethoxymethyl)benzene is a valuable and versatile intermediate in organic synthesis. Its utility lies in its ability to act as a protected form of 3-bromobenzaldehyde and as a substrate for powerful carbon-carbon bond-forming reactions. This guide provides essential technical information to enable its safe and effective use in research and development, particularly in the synthesis of novel pharmaceuticals and functional materials.
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